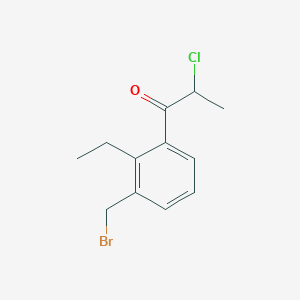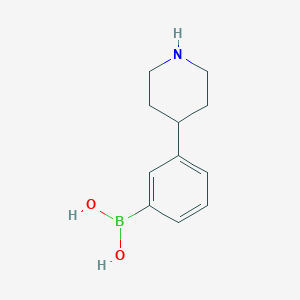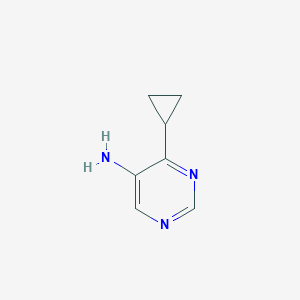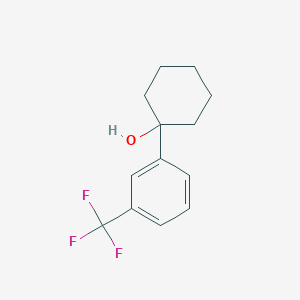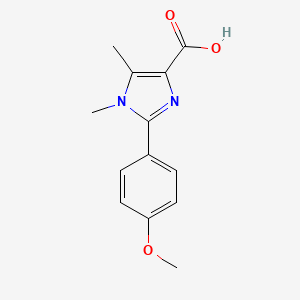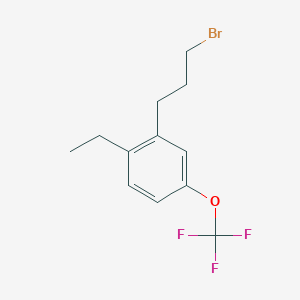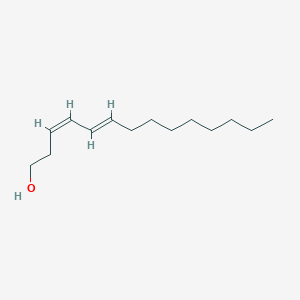![molecular formula C18H20O5 B14074244 {4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol CAS No. 101553-98-4](/img/structure/B14074244.png)
{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is a complex organic compound characterized by its unique structural features This compound contains a benzenemethanol core substituted with a 1,3-dioxane ring and a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- typically involves multi-step organic reactions. One common approach is the condensation of benzenemethanol with 1,3-dioxane and 2-methoxyphenol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality output.
化学反応の分析
Types of Reactions
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), Sodium hydride (NaH)
Major Products Formed
Oxidation: Benzenecarboxylic acid derivatives
Reduction: Benzenemethanol derivatives
Substitution: Various substituted benzenemethanol derivatives
科学的研究の応用
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzenemethanol, 4-methoxy-: Similar structure but lacks the 1,3-dioxane ring.
Benzenemethanol, 2-(1,3-dioxan-2-yl)-: Similar structure but with different substitution patterns.
Uniqueness
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is unique due to the presence of both the 1,3-dioxane ring and the methoxyphenoxy group
特性
CAS番号 |
101553-98-4 |
|---|---|
分子式 |
C18H20O5 |
分子量 |
316.3 g/mol |
IUPAC名 |
[4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]phenyl]methanol |
InChI |
InChI=1S/C18H20O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11,18-19H,2,9-10,12H2,1H3 |
InChIキー |
YIJQKWJVYOKLIC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone](/img/structure/B14074161.png)
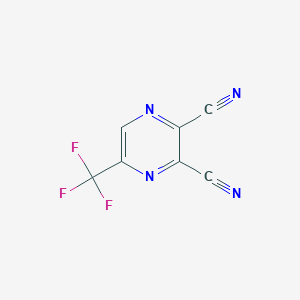
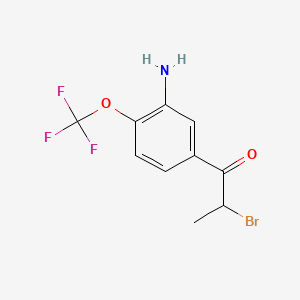


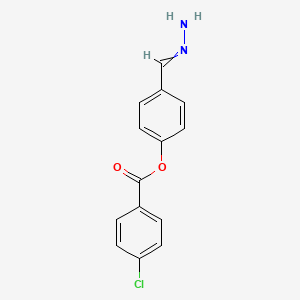
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)
